![molecular formula C19H17F3N2O2 B10959054 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B10959054.png)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methoxy group at the 5-position of the indole ring, an ethyl chain linking the indole to a benzamide moiety, and a trifluoromethyl group at the 3-position of the benzamide ring. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Initial Synthesis
Starting Materials: 5-methoxyindole, 3-(trifluoromethyl)benzoyl chloride, ethylamine.
Reaction Conditions: The synthesis begins with the acylation of 5-methoxyindole using 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an anhydrous solvent like dichloromethane at low temperatures (0-5°C) to prevent side reactions.
Intermediate Formation: The resulting intermediate is then reacted with ethylamine under reflux conditions to form the final product, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(trifluoromethyl)benzamide.
-
Industrial Production Methods
Large-Scale Synthesis: For industrial production, the process is scaled up using larger reaction vessels and optimized conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and control.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents and Conditions: The compound can undergo oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation typically leads to the formation of corresponding carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction
Reagents and Conditions: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction of the benzamide moiety can yield the corresponding amine.
-
Substitution
Reagents and Conditions: The methoxy group on the indole ring can be substituted using nucleophiles under basic conditions.
Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biological Probes: Due to its structural similarity to natural indole derivatives, it is used as a probe in biological studies to investigate receptor binding and enzyme interactions.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the fields of oncology and neurology, where indole derivatives have shown significant therapeutic potential.
Industry
Material Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s indole moiety allows it to mimic natural ligands, facilitating binding to serotonin receptors and other indole-binding proteins. This interaction can modulate various biological pathways, including neurotransmission and cell signaling, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
-
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Comparison: This compound lacks the trifluoromethyl group, which significantly alters its chemical and biological properties. It is primarily used as a sleep aid due to its role in melatonin synthesis.
-
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(chloromethyl)benzamide
Uniqueness
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature makes it particularly valuable in drug development, as it can improve the pharmacokinetic properties of potential therapeutic agents.
Properties
Molecular Formula |
C19H17F3N2O2 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C19H17F3N2O2/c1-26-15-5-6-17-16(10-15)13(11-24-17)7-8-23-18(25)12-3-2-4-14(9-12)19(20,21)22/h2-6,9-11,24H,7-8H2,1H3,(H,23,25) |
InChI Key |
BFGVPOLZZFYFOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


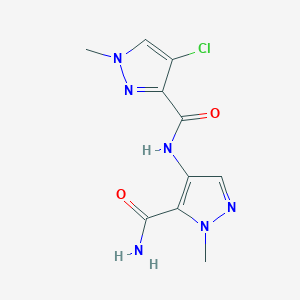
![1-butyl-3-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B10958976.png)
![ethyl 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10959005.png)
![N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10959018.png)
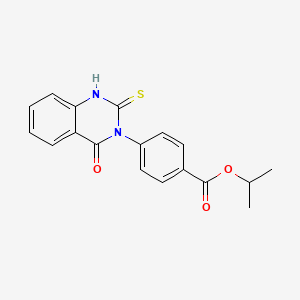
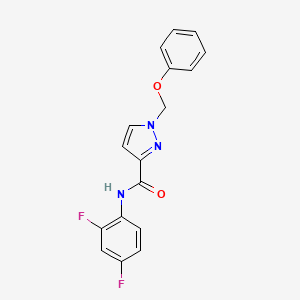
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10959039.png)
![(5Z)-5-({5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10959044.png)
![4-[5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10959047.png)
![4-{[(2-chlorophenyl)carbonyl]amino}-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B10959058.png)
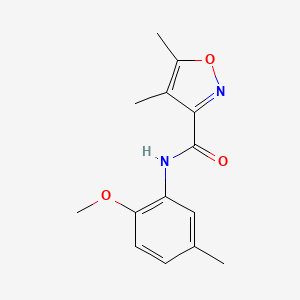
![2-{[(2Z)-3-(4-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10959065.png)
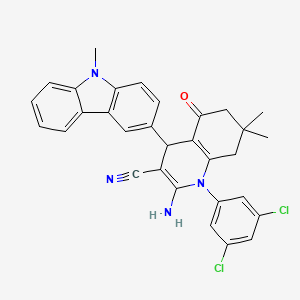
![4-(2,4-dimethylphenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10959074.png)
